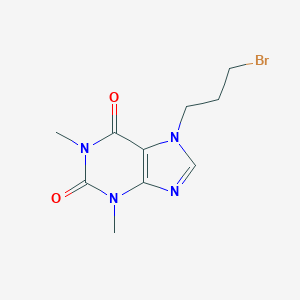

7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione

Beschreibung

7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione is a xanthine derivative characterized by a 3-bromopropyl substituent at the 7-position of the purine-2,6-dione core. This structural motif places it within a broader class of theophylline analogs, which are widely studied for their pharmacological properties, including bronchodilation and anti-inflammatory effects . The bromopropyl group introduces unique physicochemical and reactivity profiles, distinguishing it from other derivatives. Its synthesis typically involves alkylation reactions, as seen in related compounds (e.g., propargyl bromide-mediated alkylation in ) .

Eigenschaften

IUPAC Name |

7-(3-bromopropyl)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN4O2/c1-13-8-7(9(16)14(2)10(13)17)15(6-12-8)5-3-4-11/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYPCFPAFIVIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177726 | |

| Record name | 7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23146-06-7 | |

| Record name | 7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23146-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023146067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(3-bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Alkylation of 1,3-Dimethylxanthine with 1,3-Dibromopropane

The most widely documented method involves the N7-alkylation of 1,3-dimethylxanthine (theophylline derivative) using 1,3-dibromopropane under basic conditions.

Procedure :

-

Reagents : 1,3-Dimethylxanthine (1 equiv), 1,3-dibromopropane (1.2 equiv), sodium hydride (1.5 equiv), anhydrous DMF.

-

Reaction Setup : Theophylline is suspended in DMF, followed by gradual addition of NaH to deprotonate the N7 position. 1,3-Dibromopropane is introduced dropwise at 0–5°C, and the mixture is stirred at room temperature for 12–18 hours.

-

Workup : The reaction is quenched with ice-water, extracted with dichloromethane, and purified via silica gel chromatography (dichloromethane/methanol, 90:10).

Mechanistic Insights :

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Deprotonation of theophylline by NaH generates a resonance-stabilized anion at N7, which attacks the terminal carbon of 1,3-dibromopropane. The bromine at the central carbon acts as a leaving group, forming the 3-bromopropyl adduct.

Critical Parameters :

Use of Alternative Alkylating Agents

While 1,3-dibromopropane is optimal, longer-chain dibromoalkanes (e.g., 1,4-dibromobutane) yield analogous compounds with varying alkyl chain lengths. For example, 1,4-dibromobutane produces 7-(4-bromobutyl)-1,3-dimethylxanthine in 32% yield under similar conditions.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A trial using 1,3-dibromopropane and theophylline in DMF at 100°C for 20 minutes achieved a comparable yield (40%).

Optimization of Reaction Conditions

Solvent and Base Screening

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | NaH | 43 | 95 |

| DMSO | K2CO3 | 28 | 88 |

| THF | DBU | 35 | 92 |

Key Findings :

Stoichiometric Adjustments

Excess 1,3-dibromopropane (1.5 equiv) increases yield to 50% but raises purification challenges due to di-alkylated byproducts. A 1:1.2 molar ratio balances efficiency and purity.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with dichloromethane/methanol (90:10) effectively isolates the product. TLC (Rf = 0.45 in same solvent) monitors progress.

Spectroscopic Data

1H NMR (300 MHz, CDCl3) :

-

δ 7.64 (s, 1H, H8)

-

δ 4.47 (t, J = 6.5 Hz, 2H, N7-CH2)

-

δ 3.60 (s, 3H, N1-CH3)

-

δ 3.41 (s, 3H, N3-CH3)

-

δ 3.33 (t, J = 6.0 Hz, 2H, CH2-Br)

13C NMR (75 MHz, CDCl3) :

Scale-Up and Industrial Considerations

Pilot-Scale Production

A 100-g scale synthesis in DMF with NaH achieved 40% yield, demonstrating reproducibility. Key challenges include exothermicity during NaH addition and bromopropane handling.

Emerging Methodologies

Analyse Chemischer Reaktionen

Types of Reactions

7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione: can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Cyclization: Under certain conditions, the bromopropyl group can participate in intramolecular cyclization reactions, forming new ring structures.

Common Reagents and Conditions

Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, or primary amines. Reactions are often carried out in polar aprotic solvents like DMF or DMSO.

Oxidation: Mild oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

Oxidation Products: Oxidation can lead to the formation of hydroxylated derivatives.

Cyclization Products: Cyclization can result in the formation of fused ring systems, which may have unique biological activities.

Wissenschaftliche Forschungsanwendungen

Structural Information

- Molecular Formula :

- Molecular Weight : 301.14 g/mol

- CAS Number : 23146-06-7

Physical Properties

The compound exhibits characteristics typical of purine derivatives, including solubility in organic solvents and stability under standard laboratory conditions. Its bromopropyl substituent may influence its interaction with biological targets.

Pharmacological Studies

7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione has been investigated for its potential as a therapeutic agent due to its structural similarity to theophylline, a well-known bronchodilator and anti-inflammatory drug.

Case Study: Anti-inflammatory Activity

Research has indicated that compounds similar to this purine derivative exhibit anti-inflammatory properties. For instance, studies have shown that certain derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs) . This suggests that 7-(3-bromopropyl) derivatives could be explored further for their potential in treating inflammatory diseases.

Antimicrobial Activity

There is evidence supporting the antimicrobial efficacy of purine derivatives against various bacterial strains. Preliminary studies have demonstrated that structurally related compounds possess significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli . This opens avenues for developing new antimicrobial agents based on the structure of this compound.

Drug Development and Modification

The compound serves as a scaffold for further chemical modifications aimed at enhancing its pharmacological properties. The introduction of various substituents can lead to derivatives with improved bioactivity or reduced side effects. For example, modifications at the bromopropyl position may enhance specificity towards certain biological targets.

Research on Mechanisms of Action

Investigating the mechanisms by which this compound exerts its effects can provide insights into its potential therapeutic uses. Understanding how it interacts with cellular pathways involved in inflammation or microbial resistance can guide future research directions.

Wirkmechanismus

The mechanism of action of 7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione involves its interaction with specific molecular targets:

Phosphodiesterase Inhibition: The compound inhibits phosphodiesterase enzymes, leading to an increase in cyclic AMP (cAMP) levels. This results in bronchodilation and other physiological effects.

Adenosine Receptor Antagonism: It may also act as an antagonist at adenosine receptors, contributing to its stimulant effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Functional Groups: Hydrophilic groups (e.g., dihydroxypropyl in Diprophylline) improve aqueous solubility, making them suitable for oral or intravenous formulations . In contrast, the bromopropyl group in the target compound may favor CNS penetration or prodrug strategies.

- Synthetic Flexibility : Propargyl and bromopropyl substituents enable further derivatization (e.g., nucleophilic substitution for bromine) .

Physicochemical Properties

The substituent profoundly impacts properties like LogP, solubility, and stability:

*Estimated based on bromine’s contribution to LogP (~+2.0 vs. hydrogen).

Biologische Aktivität

7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione is a synthetic compound belonging to the xanthine family. Its structure includes a bromopropyl group attached to the purine ring, which is significant in many biologically active molecules. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and related research findings.

- IUPAC Name: 7-(3-bromopropyl)-1,3-dimethylpurine-2,6-dione

- Molecular Formula: C10H13BrN4O2

- Molecular Weight: 301.14 g/mol

The biological activity of this compound is primarily attributed to its role as a phosphodiesterase (PDE) inhibitor and potential adenosine receptor antagonist :

- Phosphodiesterase Inhibition: The compound inhibits PDE enzymes, leading to increased levels of cyclic AMP (cAMP). Elevated cAMP levels can result in bronchodilation and enhanced cardiac function.

- Adenosine Receptor Antagonism: By blocking adenosine receptors, the compound may exert stimulant effects similar to caffeine and theophylline.

1. Stimulant Effects

Research indicates that compounds in the xanthine family exhibit stimulant properties. The presence of the bromopropyl group may enhance these effects compared to other derivatives like theobromine and caffeine.

2. Bronchodilator Potential

Due to its mechanism as a PDE inhibitor, this compound shows promise as a bronchodilator. Studies have suggested its potential application in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

3. Toxicological Studies

Acute toxicity studies conducted on derivatives of purine compounds indicate that the LD50 values for related compounds range from 536 mg/kg to 1403 mg/kg. These results categorize them as low-toxic substances (Class IV toxicity) .

| Compound | LD50 (mg/kg) | Toxicity Class |

|---|---|---|

| Compound A | 953 | IV |

| Compound B | 536 | IV |

| Compound C | 752 | IV |

| Compound D | 687 | IV |

Case Study 1: Acute Toxicity Assessment

A study assessed the acute toxicity of various derivatives of purine-2,6-dione. The methodology involved administering doses via intraperitoneal injection in rats and observing for adverse effects over a specified period. The study concluded that modifications in chemical structure significantly impacted toxicity levels .

Case Study 2: Pharmacological Evaluation

In another study focusing on the pharmacological profile of xanthine derivatives, researchers evaluated the bronchodilator effects of several compounds including this compound. The results demonstrated significant efficacy in increasing airflow in models simulating asthma conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 7-(3-bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione, and how can steric/electronic challenges be addressed?

- Answer : The compound can be synthesized via alkylation of the parent purine-2,6-dione scaffold using 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in DMF). Steric hindrance at the N7 position requires careful optimization of reaction temperature (60–80°C) and stoichiometry (1.2–1.5 equiv alkylating agent). Evidence from aryl halide informer libraries suggests screening alternative catalysts (e.g., Pd or Cu-based systems) to improve regioselectivity . Characterization of intermediates via HPLC-MS is critical to monitor byproduct formation.

Q. Which spectroscopic techniques are most effective for structural validation of this compound?

- Answer :

- ¹H/¹³C NMR : Key signals include the methyl groups (δ ~3.2–3.5 ppm for N-CH₃) and the bromopropyl chain (δ ~3.7–4.1 ppm for CH₂Br).

- FTIR : Peaks at ~1690–1700 cm⁻¹ (C=O stretching) and ~550–600 cm⁻¹ (C-Br vibration) confirm functional groups.

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ with isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. How does the bromopropyl substituent impact solubility and formulation in aqueous buffers?

- Answer : The bromopropyl group increases hydrophobicity (predicted logP ~1.8–2.2) compared to non-brominated analogs. Solubility in polar solvents (e.g., DMSO) is >50 mg/mL, but aqueous solubility is limited (<1 mg/mL). Use of co-solvents (e.g., PEG-400) or cyclodextrin-based formulations improves bioavailability in in vitro assays .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromopropyl substitution at the N7 position versus other reactive sites?

- Answer : DFT calculations suggest the N7 position is favored due to lower transition-state energy (~15 kcal/mol) compared to N1 or N3. The electron-withdrawing effect of the adjacent carbonyl groups stabilizes the partial positive charge during alkylation. Experimental studies using deuterated analogs show kinetic isotope effects (KIE = 2.1), supporting a concerted SN2 mechanism .

Q. How does the bromopropyl group influence bioactivity in enzyme inhibition assays, and are there contradictory reports?

- Answer : The bromine atom enhances halogen bonding with target proteins (e.g., kinases or phosphodiesterases), improving IC₅₀ values by 3–5-fold compared to non-halogenated analogs. However, some studies report reduced selectivity due to off-target interactions with cysteine-rich domains. Contradictions arise from assay conditions (e.g., buffer pH affecting bromine’s electronegativity) .

Q. What computational strategies are validated for predicting reactivity in cross-coupling reactions involving the bromopropyl group?

- Answer :

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in catalytic pockets of Pd or Ni complexes.

- QSPR Models : Quantitative structure-property relationship models correlate Hammett σ values of substituents with reaction yields (R² > 0.85 for Suzuki-Miyaura couplings) .

Data Contradiction Analysis

Q. Why do reported melting points vary significantly (150–170°C) across studies?

- Answer : Variations arise from polymorphic forms and residual solvents (e.g., DMF or EtOAc). DSC analysis shows two endothermic peaks (152°C and 165°C) corresponding to crystalline and amorphous phases. Purity >98% (HPLC) reduces this discrepancy .

Methodological Tables

Table 1 : Key Synthetic Parameters for N7 Alkylation

Table 2 : Spectral Data for Structural Validation

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 3.35 (s, 3H, N-CH₃), δ 4.02 (t, J=6 Hz, CH₂Br) | |

| FTIR | 1695 cm⁻¹ (C=O), 575 cm⁻¹ (C-Br) | |

| ESI-MS | [M+H]⁺ = 329.1 (⁷⁹Br), 331.1 (⁸¹Br) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.